Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
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Description
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of cancer cells and immune cells.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is involved in the synthesis of various chemical compounds with potential biological activities. For instance, novel carbazole derivatives were synthesized starting from carbazole, indicating the versatility of such compounds in chemical synthesis (Sharma, Kumar, & Pathak, 2014). The compound's role in the formation of derivatives with significant antibacterial and antifungal activity highlights its importance in medicinal chemistry and drug development.
Biological Activities
Research has explored the biological activities of compounds synthesized from this compound. A study on carbazole derivatives indicated that some exhibited significant antibacterial and antifungal activity, as well as activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). This suggests potential therapeutic applications in treating infections and cancer.
Antioxidant Properties
The antioxidant properties of related compounds, such as 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety, have been investigated, revealing promising antioxidant activity in vitro. Such studies are crucial for understanding the compound's potential in mitigating oxidative stress-related diseases (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Crystal Structure Analysis
The crystal structure of closely related compounds has been analyzed to understand their conformation and chemical interactions, providing insights into their chemical behavior and potential applications in material science and pharmaceuticals (Faizi, Ahmad, & Golenya, 2016).
properties
IUPAC Name |
ethyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUWTQKOPVRYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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